molecular formula C13H21N3O2 B2928710 N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide CAS No. 2094381-14-1

N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide

Cat. No.: B2928710
CAS No.: 2094381-14-1
M. Wt: 251.33
InChI Key: LGVCBZGVQPMPSI-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide is a synthetic organic compound that features a cyclopropyl group, a piperazine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Piperazine Ring Formation: The piperazine ring is usually synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the cyclopropyl group and the piperazine ring with a propanamide moiety. This can be achieved using coupling reagents like carbodiimides (e.g., DCC) or through direct amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-(piperazin-1-yl)propanamide: Similar structure but lacks the prop-2-enoyl group.

    N-cyclopropyl-3-(4-methylpiperazin-1-yl)propanamide: Contains a methyl group on the piperazine ring.

Uniqueness

N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide is unique due to the presence of the prop-2-enoyl group, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-cyclopropyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-2-13(18)16-9-7-15(8-10-16)6-5-12(17)14-11-3-4-11/h2,11H,1,3-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVCBZGVQPMPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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